(R)-4-Benzyl-3-cyanomethylmorpholine
Description
Current Trends and Significance of Chiral Heterocycles in Contemporary Organic Synthesis
Chiral heterocycles are a cornerstone of modern organic synthesis, playing an indispensable role in pharmaceuticals, agrochemicals, and materials science. numberanalytics.com These compounds are characterized by a cyclic structure containing at least one heteroatom (such as nitrogen, oxygen, or sulfur) and one or more stereocenters, rendering them non-superimposable on their mirror images. numberanalytics.com The significance of chirality is paramount in biological systems, as enzymes, receptors, and other biological macromolecules are themselves chiral. Consequently, the different enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and metabolic profiles. mdpi.comresearchgate.net
The focus on enantiomerically pure substances in drug development has intensified, aiming to reduce side effects associated with the less active or inactive enantiomer and to improve the therapeutic index. mdpi.com This trend has driven significant advances in asymmetric synthesis, the methodology for preparing single enantiomers of chiral compounds. numberanalytics.com The structural diversity and functional versatility of chiral heterocycles allow them to serve as key building blocks for complex molecules with specific biological activities. numberanalytics.com Their application provides a powerful tool for medicinal chemists to modify properties like solubility, lipophilicity, and polarity, which is crucial for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of drug candidates. nih.gov
The Morpholine (B109124) Core Structure: A Versatile Scaffold in Advanced Chemical Research
Among the vast array of heterocyclic compounds, the morpholine ring holds a privileged position in medicinal chemistry and drug discovery. nih.govnih.gov Morpholine is a six-membered saturated heterocycle containing both an amine and an ether functional group. This unique combination imparts a favorable profile of physicochemical and biological properties. researchgate.net The morpholine moiety is frequently incorporated into bioactive molecules to enhance their drug-like characteristics. nih.gov
The versatility of the morpholine scaffold stems from several key attributes. It has a well-balanced lipophilic-hydrophilic profile, a reduced pKa value compared to other amines, and a flexible chair-like conformation. acs.org These features can improve a compound's solubility, metabolic stability, and ability to cross the blood-brain barrier, making it particularly valuable in the development of drugs targeting the central nervous system (CNS). researchgate.netacs.org The morpholine ring can act as a rigid scaffold to correctly orient substituents for optimal interaction with biological targets, or it can directly participate in binding interactions, often as a hydrogen bond acceptor. acs.org Its facile synthetic accessibility further cements its status as a valuable building block in the creation of diverse chemical libraries for drug screening. nih.govnih.gov
Table 1: Key Attributes of the Morpholine Scaffold in Chemical Research
| Attribute | Significance in Drug Design and Synthesis |
|---|---|
| Hybrid Structure | Contains both ether and secondary amine functionalities, offering unique chemical properties. |
| Physicochemical Profile | Possesses a favorable balance of hydrophilicity and lipophilicity, often improving solubility. acs.org |
| Reduced Basicity | The pKa is lower than that of simpler cyclic amines, which can reduce off-target effects. acs.org |
| Metabolic Stability | Generally resistant to metabolic degradation, which can improve a drug's pharmacokinetic profile. nih.gov |
| Conformational Flexibility | Adopts a stable chair conformation that can serve as a rigid scaffold for substituents. acs.org |
| Synthetic Accessibility | Can be readily synthesized and functionalized through various established chemical methods. nih.govnih.gov |
Establishing the Research Context of (R)-4-Benzyl-3-cyanomethylmorpholine: Importance and Challenges in Stereoselective Synthesis
This compound is a specific chiral morpholine derivative that exemplifies the structural complexity and synthetic challenges inherent in this class of compounds. Its structure features a morpholine core with two distinct substituents: a benzyl (B1604629) group on the nitrogen atom (position 4) and a cyanomethyl group at position 3. The "(R)" designation indicates a specific three-dimensional arrangement at the chiral center (C3), making it a single enantiomer.
The importance of compounds like this compound lies primarily in their potential as advanced intermediates or building blocks for the synthesis of more complex, biologically active molecules, particularly in the pharmaceutical sector. The cyanomethyl group is a versatile functional handle that can be chemically transformed into other groups, such as carboxylic acids or amines, allowing for the construction of diverse molecular architectures.
However, the stereoselective synthesis of such 3,4-disubstituted morpholines presents significant challenges. The primary difficulty is controlling the stereochemistry at the C3 position to produce the desired (R)-enantiomer exclusively. General strategies for synthesizing chiral morpholines often begin with enantiopure starting materials, such as amino acids or amino alcohols, to install the initial stereocenter. researchgate.netnih.gov Subsequent cyclization reactions must then proceed without compromising the stereochemical integrity of this center.
Methods for constructing the morpholine ring include electrophile-induced cyclizations of N-allyl-β-aminoalcohols, palladium-catalyzed carboamination reactions, and intramolecular hydroalkoxylation. nih.govbanglajol.infoorganic-chemistry.org Achieving high diastereoselectivity and enantioselectivity in these processes is often difficult and requires careful optimization of reaction conditions, catalysts, and protecting groups. nih.govrsc.org The synthesis of polysubstituted morpholines, in particular, remains an active area of research, as developing modular and efficient routes to these valuable chiral scaffolds is crucial for advancing drug discovery programs. nih.govacs.org
Table 2: Challenges in the Stereoselective Synthesis of Substituted Morpholines
| Challenge | Description | Common Strategies |
|---|---|---|
| Stereocontrol | Achieving high enantiomeric and diastereomeric purity at multiple chiral centers. | Use of chiral pool starting materials (e.g., amino acids), chiral auxiliaries, asymmetric catalysis. researchgate.netnih.gov |
| Ring Formation | Efficiently constructing the six-membered morpholine ring under mild conditions. | Intramolecular cyclization, Pd-catalyzed carboamination, Wacker-type oxidative cyclization. nih.govorganic-chemistry.org |
| Functional Group Compatibility | Ensuring that the synthetic route tolerates a wide range of functional groups on the substituents. | Careful selection of protecting groups and reaction conditions. |
| Scalability | Developing synthetic routes that are practical and efficient for large-scale production. | Optimizing catalyst loading, reaction times, and purification methods. |
Structure
3D Structure
Properties
IUPAC Name |
2-[(3R)-4-benzylmorpholin-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-7-6-13-11-16-9-8-15(13)10-12-4-2-1-3-5-12/h1-5,13H,6,8-11H2/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWNIQPSJZCVPL-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC2=CC=CC=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1CC2=CC=CC=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650633 | |
| Record name | [(3R)-4-Benzylmorpholin-3-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917572-29-3 | |
| Record name | (3R)-4-(Phenylmethyl)-3-morpholineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917572-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(3R)-4-Benzylmorpholin-3-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for R 4 Benzyl 3 Cyanomethylmorpholine and Analogous Chiral Morpholines
Evolution of Synthetic Strategies for Chiral Morpholine (B109124) Ring Systems
The synthesis of chiral morpholines has evolved significantly from classical methods, which often relied on stoichiometric chiral starting materials from the chiral pool, to more efficient and atom-economical catalytic asymmetric strategies. semanticscholar.org Early approaches frequently involved the use of enantiomerically pure amino alcohols, which were subjected to cyclization reactions. e3s-conferences.orgnih.gov A common strategy involves the Pd-catalyzed carboamination of O-allyl ethanolamines, derived from N-protected amino alcohols, to construct cis-3,5-disubstituted morpholines. nih.gov Another foundational approach involves the S(N)2-type ring-opening of activated aziridines with haloalcohols, followed by intramolecular cyclization to furnish the morpholine ring. nih.gov
More recent innovations have focused on developing catalytic and multicomponent reactions to enhance efficiency and structural diversity. For instance, a copper-catalyzed three-component reaction utilizing amino alcohols, aldehydes, and diazomalonates provides a direct route to highly substituted, unprotected morpholines. nih.gov Similarly, cascade reactions, such as the base-promoted ring opening of a 2-tosyl-1,2-oxazetidine followed by spontaneous ring closure, have been developed to create substituted morpholine hemiaminals. acs.orgnih.gov
A useful framework for categorizing these diverse strategies is to consider when the key stereocenter is established relative to the formation of the heterocyclic ring. semanticscholar.orgnih.govrsc.orgresearchgate.net
Formation of the stereocenter before cyclization: This is the most traditional approach, often starting with a chiral precursor like an amino acid. bohrium.com
Formation of the stereocenter during cyclization: This involves reactions where the ring-closing step is also the stereochemistry-determining step, such as in intramolecular aza-Michael additions or metal-catalyzed allylic substitutions. nih.gov
Formation of the stereocenter after cyclization: This modern and efficient strategy involves creating an unsaturated morpholine ring (a dehydromorpholine) and then introducing the chirality through a subsequent asymmetric reaction, most notably asymmetric hydrogenation. semanticscholar.orgnih.govrsc.org
This evolution towards catalytic and stereoselective methods has greatly expanded the toolkit available for synthesizing complex chiral morpholine derivatives.
Highly Stereoselective Approaches to the (R)-4-Benzyl-3-cyanomethylmorpholine Scaffold
Achieving high stereoselectivity in the synthesis of the this compound scaffold, which features a stereocenter at the C-3 position adjacent to the nitrogen atom, requires precise control over bond formation. Several advanced methodologies have proven effective for creating this type of substitution pattern with high enantiomeric purity.
Asymmetric cycloaddition and cyclization reactions are powerful tools for constructing the morpholine ring while simultaneously setting the desired stereochemistry. These methods often involve an intramolecular reaction where a chiral catalyst or reagent directs the stereochemical outcome of the ring closure.
Electrophile-Induced Cyclization: Chiral morpholines can be synthesized via electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols. For example, treatment with bromine (Br2) induces a cyclization to form bromomethyl-substituted morpholines with high diastereoselectivity. banglajol.info
Organocatalytic Halocyclization: Cinchona alkaloid-derived catalysts can promote the asymmetric chlorocycloetherification of alkenols to produce chlorinated morpholines, including those with challenging quaternary stereocenters, in excellent yields and enantioselectivities. rsc.org
Metal-Catalyzed Cyclizations: Various transition metals catalyze intramolecular cyclizations to form the morpholine ring. A gold(I)-catalyzed tandem reaction of aziridines with propargyl alcohols involves a sequence of nucleophilic ring-opening, 6-exo-dig cyclization, and double bond isomerization to build the morpholine core. rsc.org Copper(II) has also been used to promote the oxyamination of alkenes, where an intramolecular alcohol addition is coupled with an intermolecular amine addition, to yield 2-aminomethyl functionalized morpholines stereoselectively. nih.gov
These methods highlight the utility of controlled cyclization reactions in building the chiral morpholine framework directly from acyclic precursors.
The synthesis of 3-substituted morpholines, the substitution pattern of the target compound, has been a major focus of methodological development. A highly effective one-pot tandem reaction sequence combining hydroamination and asymmetric transfer hydrogenation has been established for the enantioselective synthesis of these compounds. acs.orgorganic-chemistry.org This process starts from an ether-containing aminoalkyne substrate, which first undergoes a titanium-catalyzed intramolecular hydroamination to form a cyclic imine intermediate. acs.orgubc.ca This imine is not isolated but is immediately reduced in the same pot via asymmetric transfer hydrogenation (ATH) using a well-defined Noyori-Ikariya ruthenium catalyst. acs.orgorganic-chemistry.org This sequence consistently delivers 3-substituted morpholines in good yields and with outstanding enantiomeric excesses, often greater than 95% ee. acs.orgubc.ca
The scope of this transformation is broad, tolerating a wide variety of functional groups on the substrate. acs.orgorganic-chemistry.org This modularity makes it a powerful tool for accessing a diverse library of chiral 3-substituted morpholines.
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This is a robust and reliable strategy for asymmetric synthesis.
In the context of morpholine synthesis, chiral auxiliaries can be used to control the stereochemistry of key bond-forming reactions in the construction of acyclic precursors. For example, Evans' oxazolidinone auxiliaries are widely used to direct asymmetric alkylation and aldol (B89426) reactions. wikipedia.org An oxazolidinone could be attached to an acetate (B1210297) unit, which is then asymmetrically alkylated to introduce the cyanomethyl group precursor with high stereocontrol. Subsequent transformations and cyclization would then lead to the desired chiral morpholine. Similarly, Oppolzer's camphorsultam or pseudoephedrine-based auxiliaries can be employed to control the stereochemistry of precursor fragments. wikipedia.org
While this method is often highly effective and predictable, it requires additional steps for the attachment and removal of the auxiliary, making it less atom-economical than catalytic asymmetric approaches. wikipedia.org
Catalytic asymmetric synthesis represents the state-of-the-art in producing enantiomerically pure compounds due to its high efficiency and atom economy. semanticscholar.org Several catalytic strategies are particularly relevant for accessing chiral morpholines.
Intramolecular Hydroamination: The direct addition of an N-H bond across a carbon-carbon multiple bond is a highly atom-economical method for constructing N-heterocycles. bohrium.com Asymmetric hydroamination/cyclization of aminoalkenes or aminoalkynes can be catalyzed by various chiral metal complexes. Early transition metals like titanium and zirconium, as well as rare earth metals, have been developed as catalysts for these transformations, leading to chiral piperidines and, more recently, morpholines and piperazines. bohrium.comacs.orgrsc.orgmdpi.com For 3-substituted morpholines, a titanium bis(amidate)bis(amido) catalyst has proven highly effective in the cyclization of ether-containing aminoalkynes to the corresponding cyclic imine. acs.orgubc.ca
Asymmetric Transfer Hydrogenation (ATH): ATH is a powerful method for the asymmetric reduction of C=O and C=N bonds. mdpi.com In the synthesis of 3-substituted morpholines, the key step is the asymmetric reduction of a cyclic imine intermediate. The Noyori-Ikariya catalyst, RuCl(S,S)-Ts-DPEN, is exceptionally effective for this transformation, providing high yields and enantioselectivities. acs.orgorganic-chemistry.org Mechanistic studies suggest that hydrogen-bonding interactions between the ether oxygen of the substrate and the catalyst's diamine ligand are crucial for achieving high levels of stereoinduction. acs.orgubc.ca
Asymmetric Hydrogenation: An alternative strategy involves the asymmetric hydrogenation of a pre-formed unsaturated morpholine ring (a dehydromorpholine). semanticscholar.orgnih.gov This "after cyclization" approach has been successfully developed using rhodium catalysts paired with chiral bisphosphine ligands that possess a large bite angle, such as SKP-Rh complexes. semanticscholar.orgrsc.org This method has been applied to synthesize a variety of 2-substituted chiral morpholines in quantitative yields and with up to 99% ee. nih.govrsc.orgrsc.org
The combination of these catalytic methods, particularly the tandem hydroamination/ATH sequence, provides a highly efficient and versatile route to 3-substituted chiral morpholines like the this compound scaffold. acs.orgorganic-chemistry.org
Table 1: Comparison of Catalytic Asymmetric Methods for Chiral Morpholine Synthesis This is an interactive table. Select a method to see representative data.
Tandem Hydroamination/Asymmetric Transfer Hydrogenation (3-Substituted Morpholines)
| Substrate Precursor | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|
| Ether-containing aminoalkyne | 1) Ti(NMe2)2(dpama) 2) RuCl(S,S)-Ts-DPEN | Good | >95 | acs.orgorganic-chemistry.org |
Specific Synthetic Pathways Towards this compound
While numerous advanced methodologies exist for the synthesis of the chiral 3-substituted morpholine scaffold, a specific, detailed synthetic route for this compound is not extensively documented in readily available literature. However, based on the highly successful tandem catalytic approach, a robust and efficient pathway can be proposed.
A plausible and highly convergent synthesis would employ the one-pot hydroamination/asymmetric transfer hydrogenation sequence. acs.orgorganic-chemistry.org
Proposed Synthetic Route:
Precursor Synthesis: The key starting material would be the aminoalkyne precursor, N-benzyl-2-(prop-2-yn-1-yloxy)ethan-1-amine . This precursor is readily accessible through standard organic transformations, likely involving the alkylation of N-benzylethanolamine with propargyl bromide.
Tandem Cyclization/Reduction: This precursor would be subjected to the one-pot tandem reaction.
Step A: Intramolecular Hydroamination. The aminoalkyne is treated with a commercially available titanium catalyst, such as a bis(amidate)bis(amido)Ti complex. This would catalyze the intramolecular hydroamination to form the cyclic enamine, which tautomerizes to the five-membered cyclic imine intermediate, (Z)-4-benzyl-3-methylenemorpholine .
Step B: Asymmetric Transfer Hydrogenation. Without isolation, the Noyori-Ikariya catalyst, RuCl(R,R)-Ts-DPEN (using the (R,R)-ligand to induce the desired (R)-stereochemistry at C-3), and a hydrogen source (e.g., formic acid/triethylamine) are added to the reaction mixture. The catalyst would stereoselectively reduce the imine to yield (R)-4-benzyl-3-methylmorpholine with high enantiopurity.
Functional Group Transformation: The final step would be the conversion of the methyl group at the C-3 position to a cyanomethyl group. This could be achieved through a two-step sequence:
Step A: Halogenation. Radical bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) would yield (R)-4-benzyl-3-(bromomethyl)morpholine .
Step B: Cyanation. Nucleophilic substitution of the bromide with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), would furnish the final target compound, This compound .
This proposed pathway leverages a well-established, highly enantioselective catalytic reaction for the key stereocenter-forming step and employs standard functional group manipulations, representing a modern and efficient approach to the target molecule.
Strategies for Regio- and Stereocontrolled Introduction of the Benzyl (B1604629) Moiety
One common approach is the direct N-alkylation of a pre-formed chiral 3-substituted morpholine or a chiral amino alcohol precursor, such as (R)-2-amino-1-propanol derivative. This is typically an SN2 reaction using benzyl bromide or a related benzyl halide in the presence of a non-nucleophilic base. The regioselectivity is generally high, as the secondary amine nitrogen is significantly more nucleophilic than the hydroxyl group. To prevent over-alkylation, careful control of stoichiometry is essential. researchgate.net
Alternatively, reductive amination provides a powerful method for N-benzylation. This involves the reaction of a chiral amino alcohol with benzaldehyde (B42025) to form a transient imine (or iminium ion), which is then reduced in situ to the secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (STAB). This method is often preferred for its mild conditions and high yields. morressier.com A synthesis of 4-((1-benzyl-1H-benzimidazol-2-yl)methyl)morpholine utilized benzyl chloride with potassium carbonate in acetonitrile, demonstrating a standard direct alkylation approach. mdpi.com
The stereocontrol aspect of N-benzylation is primarily concerned with preserving the integrity of existing stereocenters in the precursor. Since the reactions occur at the nitrogen atom, which is remote from the chiral centers (e.g., C-3), the risk of epimerization at these centers is low, provided that harsh acidic or basic conditions that could promote racemization are avoided.
| Method | Reagents | Key Features | Ref. |
| Direct Alkylation | Benzyl halide (e.g., BnBr), Base (e.g., K₂CO₃, Et₃N) | Simple, versatile SN2 reaction. High regioselectivity for nitrogen over oxygen. | morressier.commdpi.com |
| Reductive Amination | Benzaldehyde, Reducing Agent (e.g., NaBH(OAc)₃) | Mild conditions, high yields, avoids halide waste. | morressier.com |
| Catalytic Coupling | Benzyl alcohol, Iron or other metal catalyst | "Green" chemistry approach, avoids stoichiometric waste. | morressier.com |
Methodologies for the Precise Installation of the Cyanomethyl Functionality at C-3
Introducing the cyanomethyl group (-CH₂CN) at the C-3 position with the correct (R) stereochemistry is one of the most challenging steps in the synthesis. This carbon-carbon bond formation requires the creation of a nucleophile or an electrophile at the C-3 position of a suitable morpholine precursor.
A prominent strategy involves the alkylation of a chiral enolate derived from a 4-benzylmorpholin-3-one. The morpholinone precursor can be synthesized from an N-benzyl protected amino acid. Deprotonation at the C-2 position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates a kinetic enolate. Subsequent reaction of this enolate with an electrophilic cyanomethylating agent, such as bromoacetonitrile (B46782) (BrCH₂CN) or iodoacetonitrile (B1630358) (ICH₂CN), installs the desired functionality. youtube.comyoutube.com The stereochemical outcome of this alkylation is directed by the existing stereocenter and the conformation of the enolate, often requiring careful optimization of reaction conditions (solvent, temperature, base) to achieve high diastereoselectivity.
Another approach is through radical-mediated pathways. A visible-light-promoted method has been developed for the synthesis of 3-cyanomethylated coumarins via a domino radical addition/cyclization cascade, which could be adapted for morpholine systems. rsc.org Such methods can offer alternative reactivity and selectivity profiles compared to traditional ionic pathways.
Furthermore, syntheses of 3-substituted morpholines have been reported via the ring opening of activated heterocycles like 2-tosyl-1,2-oxazetidine with carbon nucleophiles. acs.org A synthetic route could be envisioned where a suitable nucleophile, which can later be converted to a cyanomethyl group, attacks the C-3 position of such a precursor in a stereocontrolled manner.
| Strategy | Precursor | Reagents | Mechanism | Ref. |
| Enolate Alkylation | (R)-4-Benzylmorpholin-3-one | 1. LDA or other strong base 2. BrCH₂CN | SN2 reaction on an electrophilic cyanomethyl source by a chiral enolate nucleophile. | youtube.comyoutube.com |
| Radical Addition | Unsaturated Morpholine Precursor | Radical initiator, Cyanomethyl radical source | Radical addition to a C=C bond followed by cyclization or further transformation. | rsc.org |
| Ring Opening | Activated Heterocycle (e.g., Oxazetidine) | Carbon nucleophile followed by functional group manipulation | Nucleophilic attack to open a strained ring, installing a C-3 substituent. | acs.org |
Diastereoselective Induction and Enantiopurity Maintenance in Multi-Step Syntheses
In a multi-step synthesis of a molecule with multiple stereocenters like this compound, achieving high diastereoselectivity and maintaining enantiopurity are paramount. Diastereoselective induction refers to the influence of an existing chiral center on the creation of a new one. researchgate.net
Several powerful catalytic methods have been developed for the diastereoselective synthesis of substituted morpholines. For instance, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols can produce highly substituted morpholines with excellent diastereoselectivity (up to >99:1 dr). rsc.org Similarly, copper-promoted oxyamination of alkenes allows for the stereoselective synthesis of 2,5- and 2,6-disubstituted morpholines. nih.gov These methods establish the relative stereochemistry of substituents during the ring-forming step.
When constructing the C-3 cyanomethyl group via enolate alkylation, the stereoselectivity is governed by the facial bias imposed by the existing chiral centers and the bulky N-benzyl group. The enolate will adopt a conformation that minimizes steric strain, and the electrophile (bromoacetonitrile) will approach from the less hindered face. This principle is widely used in asymmetric synthesis, for example, in Evans chiral auxiliary-based aldol reactions. acs.org
Maintaining enantiopurity throughout the synthesis requires that each reaction step proceeds with high fidelity, avoiding any conditions that could cause racemization of stereocenters. Key considerations include:
Avoiding Harsh Conditions: Strongly acidic or basic conditions and high temperatures can lead to epimerization, especially at stereocenters alpha to a carbonyl group.
High-Fidelity Reactions: Utilizing reactions known to proceed with high stereospecificity or stereoselectivity (e.g., SN2 reactions with inversion, catalytic asymmetric hydrogenations).
Chiral Pool Starting Materials: Beginning the synthesis with a highly enantiopure starting material, such as an (R)-amino acid or (R)-amino alcohol, provides the initial source of chirality. nih.gov
Purification: Chiral chromatography (HPLC) or crystallization-induced resolution can be used to separate diastereomers or enhance enantiomeric excess at intermediate stages if necessary. nih.gov
A hypothetical highly diastereoselective route could involve the Pd-catalyzed carboamination of a chiral N-allyl amino alcohol derivative, which has been shown to produce cis-3,5-disubstituted morpholines as single stereoisomers. nih.gov
Elucidation of Reaction Mechanisms in the Synthesis of Chiral Morpholine Derivatives
Understanding the reaction mechanisms is crucial for optimizing reaction conditions, predicting stereochemical outcomes, and developing new synthetic methods. This involves proposing plausible pathways and verifying them through a combination of experimental and computational studies.
Mechanistic Hypotheses and Experimental Verification for Key Bond-Forming Steps
For the key C-N and C-C bond-forming steps in the synthesis of this compound, several mechanistic hypotheses can be proposed.
C-N Bond Formation (Cyclization): The formation of the morpholine ring often occurs via an intramolecular SN2 reaction, where a hydroxyl group displaces a leaving group (e.g., a tosylate or halide) attached to the other end of the molecule. The mechanism is believed to follow a backside attack, leading to an inversion of configuration if the leaving group is on a chiral center. Experimental verification can include:
Stereochemical Analysis: Synthesizing precursors with known stereochemistry and determining the stereochemistry of the cyclized product to confirm inversion or retention.
Intermediate Trapping: Designing experiments to trap proposed intermediates, such as an activated alcohol.
Kinetic Studies: Measuring reaction rates as a function of substrate and reagent concentrations to determine the reaction order, which can support or refute a proposed mechanism. researchgate.net
C-C Bond Formation (Cyanomethylation): If proceeding through an enolate alkylation, the mechanism is a standard SN2 pathway. youtube.com However, if a radical pathway is employed, the mechanism would involve initiation (generation of a cyanomethyl radical), propagation (addition of the radical to a substrate), and termination steps. Experimental verification could involve:
Radical Trapping: Using radical scavengers like TEMPO to inhibit the reaction, which provides strong evidence for a radical mechanism.
Kinetic Isotope Effect (KIE): Replacing a C-H bond with a C-D bond at the reaction site to see if the reaction rate changes. A significant KIE would indicate that C-H bond cleavage is part of the rate-determining step, common in C-H activation mechanisms. acs.org
Spectroscopic Analysis: Using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy to directly observe radical intermediates. researchgate.net
Transition State Modeling and Kinetic Studies for Stereochemical Control
Computational chemistry, particularly transition state modeling, has become an indispensable tool for understanding the origins of stereoselectivity. acs.org By calculating the energies of various possible transition states leading to different stereoisomers, chemists can predict which product is likely to be favored.
For the diastereoselective alkylation of a morpholinone enolate, one could model the different chair-like and boat-like transition states. e3s-conferences.orgnih.gov These models would account for steric interactions between the incoming electrophile, the substituents on the morpholine ring (especially the bulky N-benzyl group), and the coordinated metal cation (e.g., Li⁺). The transition state with the lowest calculated energy corresponds to the major diastereomer observed experimentally. For example, models for Evans chiral auxiliaries predict that the reaction proceeds through a chair-like transition state where the substituent on the aldehyde adopts an equatorial position to minimize steric clash with the auxiliary's isopropyl group. acs.org A similar analysis would apply here, where the N-benzyl group would dictate the facial selectivity of the enolate.
Kinetic studies provide experimental data that complements computational models. By measuring reaction rates at different temperatures, one can determine the activation parameters (ΔH‡ and ΔS‡) for the formation of each diastereomer. This information provides insight into the nature of the transition state. A kinetic analysis can distinguish between a concerted pericyclic mechanism and a stepwise mechanism by examining how reaction conditions affect the diastereoselectivity. researchgate.net For complex catalytic cycles, detailed kinetic studies are essential to identify the rate-determining and stereodetermining steps. nih.gov The combination of predictive modeling and experimental kinetic data provides a powerful platform for rationalizing and improving the stereochemical control in the synthesis of complex chiral molecules like this compound.
Exploration of R 4 Benzyl 3 Cyanomethylmorpholine As a Versatile Chiral Synthetic Intermediate
The Role of (R)-4-Benzyl-3-cyanomethylmorpholine as a Chiral Building Block in Complex Chemical Synthesis
The intrinsic chirality of this compound makes it an invaluable starting material for the stereocontrolled synthesis of more complex molecules. The morpholine (B109124) ring is a prevalent scaffold in medicinal chemistry, and the ability to introduce substituents in a stereochemically defined manner is crucial for optimizing biological activity. nih.gov The (R)-configuration at the C-3 position, bearing the cyanomethyl group, serves as a chiral handle that can direct the stereochemical outcome of subsequent reactions.
The synthesis of enantiomerically pure substituted morpholines is a key area of research, with various strategies developed to access these important heterocyclic motifs. nih.govbanglajol.infoorganic-chemistry.org this compound, being readily accessible, provides a convergent entry point to a variety of chiral morpholine derivatives. Its utility lies in the ability to transform the cyanomethyl group into other functional moieties while retaining the stereochemical integrity of the morpholine core. This approach is advantageous over methods that construct the chiral morpholine ring from acyclic precursors in later stages of a synthesis, which can often be less efficient and stereoselective.
Furthermore, the benzyl (B1604629) group on the nitrogen atom not only serves as a protecting group but also influences the reactivity and conformational preference of the morpholine ring, which can be exploited in stereoselective transformations. The strategic importance of such chiral building blocks is underscored by their frequent application in the synthesis of natural products and pharmaceutical agents where specific stereoisomers are required for desired therapeutic effects.
Synthetic Utility through Functional Group Transformations of the Cyanomethyl Moiety
The cyanomethyl group of this compound is a linchpin for its synthetic versatility, offering multiple avenues for chemical modification. Both the nitrile functionality and the adjacent alpha-carbon are amenable to a variety of transformations, allowing for the introduction of diverse structural motifs.
Derivatization of the Nitrile Group (e.g., hydrolysis, reduction, nucleophilic additions)
The nitrile group can be readily converted into other valuable functional groups, significantly expanding the synthetic potential of the parent molecule.
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (R)-4-benzylmorpholine-3-acetic acid. organicchemistrytutor.com This transformation is a gateway to a host of further derivatizations, including esterification and amide bond formation, allowing for the coupling of the morpholine scaffold to other molecules of interest. Enzymatic hydrolysis of nitriles has also been shown to be a powerful method, sometimes proceeding with high stereoselectivity, which could be relevant for derivatives of this chiral compound. chimia.chresearchgate.net
| Transformation | Reagents and Conditions | Product |
| Hydrolysis | H₂SO₄ (aq), heat or NaOH (aq), heat | (R)-2-(4-benzylmorpholin-3-yl)acetic acid |
| Reduction to Amine | LiAlH₄ in THF, followed by aqueous workup | (R)-2-(4-benzylmorpholin-3-yl)ethan-1-amine |
| Partial Reduction to Aldehyde | DIBAL-H, followed by aqueous workup | (R)-2-(4-benzylmorpholin-3-yl)acetaldehyde |
| Nucleophilic Addition (Grignard) | R-MgBr in ether, followed by acidic workup | (R)-1-(4-benzylmorpholin-3-yl)alkan-2-one |
Reduction: The nitrile group can be reduced to a primary amine, yielding (R)-2-(4-benzylmorpholin-3-yl)ethan-1-amine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com The resulting primary amine provides a nucleophilic center for further functionalization, such as acylation, alkylation, or sulfonylation, enabling the construction of more complex side chains. Partial reduction to the corresponding aldehyde is also possible using reagents like diisobutylaluminium hydride (DIBAL-H). libretexts.org
Nucleophilic Additions: The carbon atom of the nitrile group is electrophilic and can be attacked by organometallic reagents, such as Grignard or organolithium reagents. This reaction, after subsequent hydrolysis of the intermediate imine, leads to the formation of ketones, providing a route to introduce various alkyl or aryl groups adjacent to the morpholine ring. youtube.com
Reactions at the Alpha-Carbon of the Cyanomethyl Group: Alkylation and Functionalization
The methylene (B1212753) group alpha to the nitrile is activated and can be deprotonated by a suitable base to form a stabilized carbanion. This nucleophilic species can then react with various electrophiles, most commonly alkyl halides, in a diastereoselective manner. mdpi.comnih.gov The stereochemical outcome of this alkylation is often influenced by the existing stereocenter at C-3 and the conformational bias of the morpholine ring.
This alpha-alkylation strategy allows for the introduction of a wide range of substituents, leading to the formation of a new stereocenter. The diastereoselectivity of such reactions is of paramount importance in asymmetric synthesis. The choice of base, solvent, and reaction temperature can be crucial in controlling the stereochemical outcome. This method provides access to a library of (R)-4-benzyl-3-(1-cyanoalkyl)morpholine derivatives with varying side chains, which can be further elaborated as described in the previous section.
| Reaction | Electrophile | Base | Product |
| Alkylation | R-X (e.g., CH₃I, BnBr) | LDA, NaH | (R)-2-(4-benzylmorpholin-3-yl)-2-alkylacetonitrile |
| Michael Addition | α,β-Unsaturated carbonyl | NaOEt | Diastereomeric Michael adducts |
Strategic Modifications and Diversification of the Morpholine Core of this compound
Beyond the functionalization of the cyanomethyl side chain, the morpholine ring itself can be strategically modified to generate novel heterocyclic scaffolds. These modifications can involve derivatization at the nitrogen atom or more complex transformations that alter the ring structure.
Selective N-Derivatization and Quaternization Strategies
The nitrogen atom of the morpholine ring is a key site for diversification. While the benzyl group serves as a useful protecting group, its removal opens up possibilities for introducing a wide array of substituents.
N-Debenzylation and N-Acylation/Alkylation: The benzyl group can be removed through catalytic hydrogenation (e.g., using H₂/Pd-C) to afford the secondary amine, (R)-3-cyanomethylmorpholine. This deprotected morpholine can then be N-acylated with various acyl chlorides or anhydrides to form amides, or N-alkylated with different alkyl halides to introduce new substituents on the nitrogen atom. nih.govd-nb.info This allows for the synthesis of a diverse library of N-substituted morpholine derivatives, which is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound.
Quaternization: The tertiary amine of this compound can be quaternized by reacting it with an alkyl halide, such as methyl iodide or benzyl bromide, to form a quaternary ammonium (B1175870) salt. nih.govresearchgate.netsemanticscholar.org These charged molecules can exhibit different biological activities and physical properties compared to their tertiary amine precursors. The quaternization reaction is a straightforward method to introduce a permanent positive charge into the molecule.
| Modification | Reagents | Product |
| N-Debenzylation | H₂, Pd/C | (R)-2-(morpholin-3-yl)acetonitrile |
| N-Acylation (post-debenzylation) | R-COCl, base | (R)-2-(4-acylmorpholin-3-yl)acetonitrile |
| N-Alkylation (post-debenzylation) | R-X, base | (R)-2-(4-alkylmorpholin-3-yl)acetonitrile |
| Quaternization | R-X (e.g., CH₃I) | (R)-4-benzyl-4-alkyl-3-(cyanomethyl)morpholinium halide |
Ring Transformations and Reconstructions for Novel Scaffolds
The functional groups on the morpholine ring can be utilized to induce ring transformations, leading to the synthesis of novel and more complex heterocyclic systems. These strategies often involve intramolecular reactions that lead to the formation of fused or bridged bicyclic structures.
For instance, derivatives of the cyanomethyl group, such as the corresponding aminoethyl side chain obtained after reduction, could potentially undergo intramolecular cyclization with a suitably functionalized nitrogen atom to form fused pyrazine (B50134) or piperazine (B1678402) ring systems. nih.gov The synthesis of fused heterocycles is a powerful strategy to explore new chemical space and generate molecules with constrained conformations, which can be beneficial for binding to biological targets. researchgate.netresearchgate.netnih.gov
While direct ring expansion or contraction of the morpholine ring of this compound is not commonly reported, analogous transformations in related systems suggest the potential for such modifications. For example, intramolecular rearrangements or ring-closing metathesis of appropriately substituted derivatives could lead to the formation of larger or smaller heterocyclic rings, further expanding the structural diversity accessible from this versatile chiral building block.
Retention and Transfer of Stereochemical Information in Cascade and Sequential Reactions
The utility of a chiral building block is significantly enhanced if its inherent stereochemical information can be effectively retained and transferred through successive reaction steps. In the context of cascade and sequential reactions, where multiple bonds are formed in a single, orchestrated sequence, the ability of a stereocenter to influence the stereochemical outcome of newly formed centers is paramount. While specific, documented examples of this compound in complex cascade or sequential reactions leading to multiple new stereocenters are not extensively reported in publicly available literature, the principles of stereochemical control inherent to its structure can be extrapolated from related systems.
The stereogenic center at the C3 position of the morpholine ring, bearing the cyanomethyl group, is pivotal in directing the approach of reagents. The bulky N-benzyl group and the conformation of the morpholine ring create a defined chiral environment. In a hypothetical sequential reaction, the initial transformation would likely involve the activation of the cyanomethyl group or a reaction at the nitrogen atom. The existing (R) configuration at C3 would then serve to influence the facial selectivity of subsequent bond-forming events.
For instance, in a potential sequential reaction involving an initial alkylation of the cyanomethyl group followed by a cyclization, the stereochemistry at C3 would be expected to dictate the diastereoselectivity of the cyclization step. The substituent added in the first step would orient itself to minimize steric interactions with the N-benzyl group and the morpholine ring, thereby influencing the trajectory of the intramolecular cyclization.
To illustrate the principles of stereochemical transfer, consider the following hypothetical reaction sequence starting from a derivative of this compound. The data presented in the table below is illustrative of the expected outcomes in such diastereoselective reactions, based on general principles of asymmetric synthesis, and does not represent experimentally verified results for this specific compound due to the lack of available data.
Table 1: Hypothetical Diastereoselective Sequential Reaction
| Entry | Reactant | Reagent 1 | Intermediate | Reagent 2 | Product | Diastereomeric Ratio (d.r.) |
| 1 | (R)-4-benzyl-3-(2-oxoethyl)morpholine | PhMgBr | (R)-4-benzyl-3-(2-hydroxy-2-phenylethyl)morpholine | MsCl, Et3N | (R)-4-benzyl-3-((S)-2-phenyloxiran-2-yl)morpholine | >95:5 |
| 2 | (R)-4-benzyl-3-(2-oxoethyl)morpholine | MeMgBr | (R)-4-benzyl-3-(2-hydroxypropyl)morpholine | MsCl, Et3N | (R)-4-benzyl-3-((S)-2-methyloxiran-2-yl)morpholine | >95:5 |
In this hypothetical sequence, the addition of a Grignard reagent to an aldehyde derivative of the starting material would proceed with a certain degree of facial selectivity dictated by the C3 stereocenter. The subsequent intramolecular cyclization to form an epoxide would then lock in the newly created stereocenter, with its configuration being dependent on the stereochemistry of the starting material. The high expected diastereomeric ratio is a testament to the effective transfer of the initial stereochemical information.
The efficiency of stereochemical transfer is critically dependent on the reaction conditions, including the choice of reagents, solvents, and temperature. These factors can influence the conformational flexibility of the morpholine ring and the transition state geometries of the reaction steps, thereby impacting the degree of stereocontrol. Future research into the application of this compound in cascade and sequential reactions would be invaluable in fully elucidating its potential as a versatile chiral intermediate.
In Depth Stereochemical Analysis and Control Pertaining to R 4 Benzyl 3 Cyanomethylmorpholine
Methodologies for Absolute and Relative Stereochemical Determination
The definitive assignment of the stereochemistry of (R)-4-Benzyl-3-cyanomethylmorpholine relies on a combination of analytical techniques that provide insight into the spatial arrangement of its atoms.
X-ray Crystallography : This is the most powerful method for determining the absolute configuration of a chiral molecule. nih.govnih.gov It provides an unambiguous and precise three-dimensional structure, which is essential for rational drug design and understanding structure-function relationships. nih.gov The process involves crystallizing the molecule and analyzing its diffraction pattern to map atomic positions. nih.gov
Advanced NMR Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for elucidating molecular structure. For chiral molecules like this compound, advanced techniques such as using chiral derivatizing or solvating agents can help differentiate between enantiomers. numberanalytics.com
Circular Dichroism (CD) Spectroscopy : This technique measures the differential absorption of left- and right-circularly polarized light by enantiomers. numberanalytics.com It is a valuable method for assessing the enantiomeric purity of a chiral compound. numberanalytics.com
| Technique | Information Provided | Application to this compound |
| X-ray Crystallography | Unambiguous 3D molecular structure and absolute configuration. nih.govnih.gov | Definitive confirmation of the (R) configuration at the stereocenter. |
| Advanced NMR | Differentiation of enantiomers in a chiral environment. numberanalytics.com | Determination of enantiomeric purity and structural elucidation. |
| CD Spectroscopy | Measures differences in polarized light absorption. numberanalytics.com | Assessment of enantiomeric excess and confirmation of chirality. numberanalytics.com |
Understanding Factors Influencing Chiral Purity and Enantiomeric Excess in Synthetic Processes
The enantiomeric purity of a final product is influenced by several factors throughout the synthetic process. The enantiomeric excess (ee) is a measure of this purity. numberanalytics.commasterorganicchemistry.com
The enantiomeric purity of a product is affected by:
The enantioselectivity of the reaction. nih.gov
The enantiomeric excess of the starting materials and any chiral catalysts or auxiliaries used. nih.gov
The potential for the product to racemize during work-up or storage. nih.gov
The majority of commercially available chiral reagents have been found to contain enantiomeric impurities of over 0.01%. nih.gov
Advanced Strategies for Diastereoselective and Enantioselective Induction in Preparative Chemistry
The synthesis of chiral morpholine (B109124) derivatives often employs enantioselective methods to control the stereochemical outcome. banglajol.infonih.gov
Asymmetric Hydrogenation : This is a powerful technique for creating chiral molecules with high efficiency. semanticscholar.org For instance, the asymmetric hydrogenation of 2-substituted dehydromorpholines using a rhodium catalyst has been shown to produce chiral morpholines with excellent enantioselectivities (up to 99% ee). semanticscholar.org
Organocatalysis : Chiral organocatalysts can be used to induce enantioselectivity. For example, cinchona alkaloid-derived catalysts have been used in the asymmetric halocyclization to produce morpholines with quaternary stereocenters in excellent yields and enantioselectivities. rsc.org
Chiral Auxiliaries : These are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemistry of a reaction. One example is the use of a quinazolinone derivative as a chiral auxiliary in the enantioselective synthesis of α-alkylated acids, achieving enantiomeric excesses of 90-98%. ekb.eg
| Strategy | Description | Example |
| Asymmetric Hydrogenation | Catalytic reduction of a prochiral substrate to form a chiral product. | Rhodium-catalyzed hydrogenation of dehydromorpholines. semanticscholar.org |
| Organocatalysis | Use of small organic molecules as chiral catalysts. | Cinchona alkaloid-catalyzed halocyclization. rsc.org |
| Chiral Auxiliaries | Temporary incorporation of a chiral moiety to direct stereochemistry. | Quinazolinone derivatives in asymmetric synthesis. ekb.eg |
Investigation of Configurational Stability and Chiral Information Transfer in Downstream Reactions
The stability of a chiral center is crucial for maintaining the enantiomeric purity of a compound. Atropisomers, such as BINOL, have a high rotational barrier, leading to stable atropisomerism. rsc.org In the context of this compound, the stereocenter is a traditional point chirality, which is generally configurationally stable under normal conditions due to the significant energy barrier required to break and reform covalent bonds.
Chiral information transfer refers to the influence of an existing stereocenter on the formation of new stereocenters within the same molecule. This is a key principle in asymmetric synthesis, allowing for the creation of complex molecules with controlled stereochemistry.
Computational Chemistry and Theoretical Investigations of R 4 Benzyl 3 Cyanomethylmorpholine
Application of Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio methods) to Predict Molecular Properties and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the electronic structure, molecular properties, and reactivity of organic molecules. nih.govmdpi.com For a compound like (R)-4-Benzyl-3-cyanomethylmorpholine, methods such as B3LYP with a basis set like 6-311++G(d,p) could be employed to perform geometry optimization and calculate a range of properties. pnrjournal.comnih.gov
These calculations can yield valuable data, including:
Optimized Molecular Geometry: Theoretical predictions of bond lengths and bond angles, which can be compared with experimental data if available. aun.edu.eg
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. epstem.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of interaction.
Spectroscopic Data: Theoretical calculations can predict vibrational frequencies (IR spectra) and NMR chemical shifts (¹H and ¹³C), which are invaluable for structural confirmation. epstem.netepstem.net
A hypothetical data table of properties that could be generated from such a study is presented below.
Table 1: Hypothetical Molecular Properties Calculated via DFT (Note: This data is illustrative and not based on actual research findings.)
| Property | Predicted Value | Method/Basis Set |
| Total Energy | Value in Hartrees | B3LYP/6-311++G(d,p) |
| HOMO Energy | Value in eV | B3LYP/6-311++G(d,p) |
| LUMO Energy | Value in eV | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | Value in eV | B3LYP/6-311++G(d,p) |
| Dipole Moment | Value in Debye | B3LYP/6-311++G(d,p) |
Conformational Analysis and Molecular Dynamics Simulations to Understand Stereochemical Preferences
The stereochemistry of this compound, particularly the orientation of the cyanomethyl and benzyl (B1604629) groups relative to the morpholine (B109124) ring, is critical to its potential interactions. Conformational analysis and molecular dynamics (MD) simulations are the primary computational methods for exploring these preferences. mdpi.comnih.gov
Molecular Dynamics (MD) Simulations: MD simulations model the physical movement of atoms and molecules over time. nih.gov By simulating the compound in a solvent (like water or DMSO) for a duration of nanoseconds, researchers can observe its dynamic behavior, the stability of different conformations, and the formation of intramolecular hydrogen bonds. mdpi.comnih.gov This provides insight into the most probable shapes the molecule will adopt in a realistic environment.
Elucidation of Reaction Mechanisms and Transition State Structures using Computational Methods
Computational chemistry is instrumental in mapping out the pathways of chemical reactions. For this compound, this could involve studying its synthesis or its reactions with other molecules. Using DFT, researchers can:
Locate Transition States: Identify the high-energy transition state structures that connect reactants to products. aun.edu.eg
Calculate Activation Energies: Determine the energy barrier for a reaction, which indicates how fast the reaction is likely to proceed.
Model Reaction Pathways: Map the entire potential energy surface of a reaction, providing a step-by-step understanding of bond-breaking and bond-forming processes.
This level of detail is crucial for understanding why a reaction yields a specific product or stereoisomer.
Rational Design of Improved Synthetic Pathways based on Computational Insights
The insights gained from mechanistic studies can guide the rational design of new and improved synthetic routes. By understanding the energetic landscape of a reaction, chemists can propose modifications to improve outcomes. For example, computational analysis might suggest:
Alternative Reagents: Identifying reagents that could lower the activation energy of a desired reaction step.
Optimal Reaction Conditions: Predicting the effect of temperature, solvent, or catalysts on reaction rates and selectivity.
Side-Product Formation: Understanding the mechanisms that lead to unwanted byproducts, allowing for the development of strategies to minimize their formation.
While no specific computational studies on this compound are currently available, the application of these well-established theoretical methods holds the potential to provide significant insights into its chemical behavior and guide future research.
Future Directions and Emerging Research Opportunities for R 4 Benzyl 3 Cyanomethylmorpholine
Development of More Efficient and Sustainable Synthetic Routes
The pursuit of more environmentally benign and efficient methods for synthesizing chiral molecules is a paramount goal in modern chemistry. Future efforts for (R)-4-Benzyl-3-cyanomethylmorpholine will likely concentrate on green chemistry principles and innovative catalytic systems.
Green Chemistry Principles : Current synthetic routes can be improved by minimizing waste, avoiding hazardous solvents, and improving atom economy. nih.gov Future research may explore one-pot reactions or tandem sequences that reduce the number of isolation and purification steps. organic-chemistry.org For instance, developing a redox-neutral protocol using inexpensive and readily available reagents could significantly enhance the sustainability of the synthesis. chemrxiv.org The use of alternative energy sources, such as microwave irradiation or mechanochemistry, could also lead to faster reaction times and reduced energy consumption.
Biocatalysis : Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. Reductive aminases (RedAms) have shown promise in the synthesis of chiral secondary amines and could potentially be engineered to produce tertiary amines like this compound. researchgate.net This biocatalytic approach would operate under mild conditions (aqueous media, room temperature) and could provide excellent enantioselectivity, thereby eliminating the need for chiral auxiliaries or resolution steps.
| Synthetic Strategy | Key Advantages | Potential Research Focus |
| Green Chemistry | Reduced waste, safer reagents, improved atom economy, lower energy consumption. | One-pot reactions, use of non-toxic solvents, microwave-assisted synthesis. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Engineering of reductive aminases, development of whole-cell catalyst systems. |
Expanding the Scope of this compound as a Chiral Platform
The inherent chirality of this compound makes it an ideal scaffold for the development of diverse molecular architectures. semanticscholar.org Its functional groups—the cyanomethyl moiety and the morpholine (B109124) ring—provide handles for a variety of chemical transformations.
Future research will likely focus on leveraging this chiral platform to synthesize libraries of compounds for drug discovery and materials science. The cyanomethyl group can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a precursor for various heterocycles. The morpholine nitrogen can be further functionalized, and the benzyl (B1604629) group can be modified or removed to reveal a secondary amine. These transformations open avenues to a wide range of novel structures with potentially unique biological activities or material properties. Chiral morpholines are recognized as important pharmacophores that can improve the pharmacokinetic properties of drug candidates. researchgate.net
Integration with Automation and High-Throughput Experimentation in Synthetic Research
To accelerate the discovery of new reactions and applications for this compound, the integration of automation and high-throughput experimentation (HTE) is crucial. Automated synthesis platforms can perform numerous reactions in parallel, allowing for the rapid screening of catalysts, solvents, and reaction conditions.
This approach can significantly speed up the optimization of synthetic routes discussed in section 6.1. Furthermore, HTE can be employed to quickly generate libraries of derivatives from the this compound scaffold, which can then be screened for biological activity. This synergy between automated synthesis and high-throughput screening can dramatically shorten the timeline for drug discovery and development.
| Technology | Application in this compound Research | Expected Outcome |
| Automated Synthesis | Optimization of reaction conditions (catalysts, solvents, temperature). | Faster development of efficient and sustainable synthetic routes. |
| High-Throughput Screening | Generation and biological evaluation of compound libraries. | Rapid identification of new bioactive molecules based on the morpholine scaffold. |
Exploration of its Utility in the Synthesis of Complex Natural Products and Analogues
Chiral building blocks are essential for the total synthesis of complex natural products. nih.gov The stereodefined structure of this compound makes it a potentially valuable intermediate in the construction of larger, more intricate molecules.
Future research could explore the incorporation of this morpholine derivative into the synthesis of alkaloids, polyketides, and other classes of natural products that contain nitrogen- and oxygen-heterocycles. Furthermore, it can be used to create analogues of existing natural products, where the morpholine ring replaces other cyclic systems to improve pharmacological properties such as solubility and metabolic stability.
Advanced Analytical Methodologies for In-Process Control and Stereochemical Verification
The development and application of advanced analytical techniques are vital for ensuring the quality and stereochemical integrity of this compound and its derivatives.
In-Process Control : Real-time monitoring of synthetic reactions can be achieved using techniques like process analytical technology (PAT), which may involve in-situ infrared (IR) spectroscopy or Raman spectroscopy. These methods allow for precise control over reaction parameters, leading to improved yields and purity.
Stereochemical Verification : Ensuring the enantiomeric purity of a chiral compound is critical. High-performance liquid chromatography (HPLC) using chiral stationary phases is a standard method for determining enantiomeric excess (ee). nih.govhelixchrom.com For unambiguous determination of the absolute configuration, X-ray crystallography remains the gold standard. nih.gov Nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents can also be a powerful tool for stereochemical analysis. More sensitive and rapid methods for chiral analysis will continue to be an important area of research. taylorfrancis.com
| Analytical Method | Purpose | Key Information Provided |
| Process Analytical Technology (PAT) | In-process control of synthesis. | Real-time reaction progress, detection of intermediates and byproducts. |
| Chiral HPLC | Determination of enantiomeric purity. | Enantiomeric excess (ee) value. |
| X-ray Crystallography | Absolute configuration determination. | Unambiguous 3D molecular structure. |
| NMR with Chiral Shift Reagents | Stereochemical analysis in solution. | Differentiation of enantiomers and diastereomers. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification and identification. | Detection and quantification of morpholine derivatives. nih.gov |
Q & A
Q. What synthetic routes are recommended for preparing (R)-4-Benzyl-3-cyanomethylmorpholine?
- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions to introduce the benzyl and cyanomethyl groups onto the morpholine scaffold. For example, benzylation of a morpholine precursor (e.g., 3-hydroxymorpholine derivatives) using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a viable route. The cyanomethyl group can be introduced via alkylation with chloroacetonitrile or through palladium-catalyzed cyanation. Purity validation using HPLC (>97% purity criteria, as seen in related compounds) is critical .
Q. How can enantiomeric purity of this compound be confirmed?
- Methodological Answer : Chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak AD-H column) is standard for resolving enantiomers. Polarimetry can corroborate optical rotation values against literature data. For example, related (R)-configured morpholine derivatives (e.g., (R)-1-(3-morpholin-4-yl-phenyl)-ethylamine) show distinct optical activity, which can guide validation .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C, DEPT, and 2D experiments like COSY/HSQC) to confirm substituent positions and stereochemistry.
- Mass Spectrometry (HRMS) to verify molecular weight (e.g., C₁₃H₁₆N₂O has a theoretical MW of 216.13 g/mol).
- IR Spectroscopy to identify functional groups (e.g., C≡N stretch ~2240 cm⁻¹). Cross-reference with published data for analogous compounds (e.g., benzylmorpholine derivatives ).
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Follow general hazardous chemical guidelines:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Avoid inhalation/contact; cyanomethyl groups may release toxic HCN under decomposition.
- Store in airtight containers at 2–8°C, as recommended for morpholine derivatives with reactive substituents .
Advanced Research Questions
Q. How can racemization during synthesis be mitigated?
- Methodological Answer : Racemization is minimized by:
- Conducting reactions at low temperatures (0–5°C) to reduce thermal agitation.
- Using chiral auxiliaries or enantioselective catalysts (e.g., Ru-BINAP complexes).
- Protecting reactive sites (e.g., hydroxyl groups) with tert-butyldimethylsilyl (TBS) groups to prevent unintended stereochemical inversion .
Q. What computational methods predict the reactivity of this compound in catalytic processes?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
Q. How do solvent polarity and temperature affect reaction kinetics?
- Methodological Answer : Kinetic studies using non-polar solvents (e.g., toluene) slow down reactions but improve stereochemical control. Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions but may increase side reactions. Arrhenius plots (ln(k) vs. 1/T) quantify activation energy, with optimal temperatures often between 50–80°C for morpholine derivatives .
Q. How to resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting) may arise from:
Q. What role does the cyanomethyl group play in biological activity?
Q. What strategies optimize yield in multi-step syntheses?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (catalyst loading, solvent, temperature) to identify optimal conditions.
- In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress.
- Intermediate purification : Silica gel chromatography or recrystallization (e.g., using ethyl acetate/hexane) ensures high-purity precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
